molecular formula C26H40O3 B568859 17-epi-Testosterone Enanthate CAS No. 219296-36-3

17-epi-Testosterone Enanthate

Cat. No.: B568859
CAS No.: 219296-36-3
M. Wt: 400.603
InChI Key: VOCBWIIFXDYGNZ-PDVSWFIFSA-N
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Description

17-epi-Testosterone Enanthate is a synthetic derivative of testosterone, an androgen and anabolic steroid. It is primarily used in hormone replacement therapy for men with low testosterone levels. The compound is an ester of testosterone, which allows for a slow release into the bloodstream, making it suitable for long-term administration .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-epi-Testosterone Enanthate involves several key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield, purity, and minimal environmental impact. The reaction conditions are carefully controlled to avoid the formation of side products and to maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions: 17-epi-Testosterone Enanthate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 17-keto derivatives.

    Reduction: Reduction reactions can convert it back to testosterone.

    Substitution: The ester group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like acyl chlorides and anhydrides are used for ester substitution reactions.

Major Products:

Scientific Research Applications

17-epi-Testosterone Enanthate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 17-epi-Testosterone Enanthate involves its conversion to testosterone in the body. Testosterone then exerts its effects through two main pathways:

Comparison with Similar Compounds

    Testosterone Cypionate: Another ester of testosterone with a slightly longer half-life compared to enanthate.

    Testosterone Propionate: A shorter-acting ester of testosterone, requiring more frequent administration.

    Testosterone Undecanoate: An ester with a much longer half-life, suitable for less frequent dosing.

Uniqueness of 17alpha-Testosterone Enanthate: 17-epi-Testosterone Enanthate is unique due to its balanced pharmacokinetics, providing a steady release of testosterone over a period of time. This makes it a preferred choice for hormone replacement therapy, offering a balance between efficacy and convenience .

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h17,20-23H,4-16H2,1-3H3/t20-,21-,22-,23+,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCBWIIFXDYGNZ-PDVSWFIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)O[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219296-36-3
Record name 17alpha-Testosterone enanthate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219296363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17.ALPHA.-TESTOSTERONE ENANTHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/474JQ2MWGO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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